molecular formula C18H16FN3O B11287692 3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11287692
M. Wt: 309.3 g/mol
InChI Key: FYOBDRGCRLGQTP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl and methylphenyl groups. Its chemical formula is C18H16FN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the acylation of the pyrazole ring with a suitable carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
  • **4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its fluorophenyl and methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16FN3O/c1-12-2-4-13(5-3-12)11-20-18(23)17-10-16(21-22-17)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

FYOBDRGCRLGQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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